Enzyme Substrate Affinity: 2-Oxoglutarate vs. Pyruvate for 2-Oxoglutarate:Ferredoxin Oxidoreductase (OFOR)
In vitro characterization of the 2-oxoglutarate:ferredoxin oxidoreductase (StOFOR1) from a thermophilic archaeon reveals a clear substrate preference. The enzyme exhibits an ~6.5-fold lower affinity (higher Km) for 2-oxoglutarate compared to pyruvate, indicating a distinct kinetic profile that is essential for understanding metabolic flux [1].
| Evidence Dimension | Enzyme Substrate Affinity (Michaelis Constant, Km) |
|---|---|
| Target Compound Data | 2.1 ± 0.3 mM |
| Comparator Or Baseline | Pyruvate (Km): 0.32 ± 0.08 mM |
| Quantified Difference | 6.56-fold higher Km for 2-oxoglutarate |
| Conditions | In vitro assay using purified recombinant StOFOR1 enzyme at optimal temperature and pH (specific conditions not detailed in abstract). |
Why This Matters
This quantifies the enzyme's substrate specificity, which is critical for researchers engineering pathways where both pyruvate and 2-oxoglutarate are present, preventing misinterpretation of reaction rates.
- [1] Noth, J., et al. (2016). Pyruvate:ferredoxin oxidoreductase is coupled to light-independent electron transfer via ferredoxin in Chlamydomonas reinhardtii. Scientific Reports, 6, Article 32992. View Source
